2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperazine ring, and an oxazole ring
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperazine moiety and the chlorophenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)-1,3-oxazole derivatives: These compounds share the oxazole ring and chlorophenyl group but differ in other substituents.
Piperazine derivatives: Compounds with the piperazine ring but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-19-6-8-20(9-7-19)15-13(10-17)18-14(21-15)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZERBUPPLUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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